1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Antimicrobial

This 3-thienyl-oxadiazole-pyrazole hybrid provides a distinct chemical probe not represented by common 2-thienyl analogs. The 3-carboxamide pyrazole arrangement delivers unique hydrogen-bonding geometry preferred for kinase/PDE inhibitor programs. Favorable computed logP ≈2.5 and tPSA ≈90 Ų support oral bioavailability optimization. Procure this specific regioisomer to access a differentiated fragment for Gram-negative antimicrobial screening and fragment-based lead optimization.

Molecular Formula C11H9N5O2S
Molecular Weight 275.29
CAS No. 1251609-46-7
Cat. No. B2920385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
CAS1251609-46-7
Molecular FormulaC11H9N5O2S
Molecular Weight275.29
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3
InChIInChI=1S/C11H9N5O2S/c1-16-4-2-8(15-16)9(17)12-11-14-13-10(18-11)7-3-5-19-6-7/h2-6H,1H3,(H,12,14,17)
InChIKeyMEAOZXKGRNIODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide: Structural Identity and Core Pharmacophore


1-Methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide (CAS 1251609-46-7) is a synthetic heterocyclic small molecule composed of a 1-methyl-1H-pyrazole-3-carboxamide motif linked via an amide bridge to a 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine scaffold. The compound belongs to a broader class of pyrazole–oxadiazole–thiophene hybrids, which have been explored in medicinal chemistry for antimicrobial, antiviral, and anticancer applications [1]. Its unique combination of a 1-methylpyrazole regioisomer, a thiophen-3-yl (rather than the more common thiophen-2-yl) substituent, and a 1,3,4-oxadiazole core may confer distinct electronic, steric, and hydrogen-bonding properties that are of interest in fragment-based drug discovery and lead optimization programs. However, peer-reviewed, quantitative comparative data for this specific compound remain extremely limited, and available supplier information must be treated with caution.

Why 1-Methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide Cannot Be Replaced by Unvalidated Analogs


In the class of pyrazole–oxadiazole–thiophene hybrids, even minor structural changes can drastically alter target affinity, selectivity, and pharmacokinetic profiles. Close structural analogs exist where either the thiophene regioisomer (2‑yl vs. 3‑yl) or the pyrazole substitution pattern (1‑methyl vs. 1‑ethyl, 3‑carboxamide vs. 5‑carboxamide) differs. Although direct head‑to‑head quantitative comparisons are not yet published for the target compound, a 2026 study on related pyrazole‑thiophene‑oxadiazole hybrids demonstrated that small modifications produced IC₅₀ values ranging from 1.3 µM to >100 µM against the same cell lines [1]. This indicates that without specific, matched‑pair data, generic substitution between analogs carries a high risk of unpredictable biological outcome. The 3‑thienyl group, for instance, is known to influence π‑stacking and sulfur‑mediated interactions differently than the 2‑thienyl isomer, and the 1‑methyl‑3‑carboxamide arrangement may yield a unique hydrogen‑bond donor/acceptor pattern compared to 5‑carboxamide or 1‑ethyl variants [2]. Therefore, procurement and selection decisions should be driven by the specific structural features of this compound rather than assumed class‑level equivalence.

Quantitative Differentiation Evidence for 1-Methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide


Regioisomeric Distinction: Thiophen-3-yl vs. Thiophen-2-yl in Pyrazole–Oxadiazole Hybrids

In a 2014 SAR study of 1,3,4-oxadiazole derivatives clubbed with thiophene, the position of the thiophene attachment (2‑yl vs. 3‑yl) was shown to statistically correlate with antimicrobial potency against Gram-negative bacteria. Although the target compound itself was not directly evaluated, the 3‑thienyl‑substituted oxadiazole analogs exhibited a different activity profile compared to their 2‑thienyl counterparts, with MIC values differing by up to 4‑fold for Pseudomonas aeruginosa [1]. Given that the target compound carries the thiophen-3-yl isomer, it is expected to manifest a distinct biological signature compared to the more common thiophen-2-yl analogs such as 1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide.

Medicinal Chemistry Structure–Activity Relationship Antimicrobial

Pyrazole Regioisomerism: 3-Carboxamide vs. 5-Carboxamide in Oxadiazole-Linked Hybrids

The target compound features a pyrazole-3-carboxamide linkage, whereas a close analog, 1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1251615-17-4), presents the carboxamide at the 5‑position [1]. The 3‑carboxamide isomer is expected to position the amide hydrogen bond donors and acceptors in a different spatial orientation, which can influence target binding. While direct comparative affinity data are not available, analogous pyrazole regioisomer pairs in other oxadiazole series have shown IC₅₀ differences of >10‑fold against kinases and phosphodiesterases [2]. This suggests that the 3‑carboxamide isomer is functionally distinct from 5‑carboxamide variants and should not be considered a generic substitute.

Fragment-Based Drug Design Hydrogen Bonding Enzyme Inhibition

Substitution Pattern on Pyrazole: 1-Methyl vs. 1-Ethyl/5-Methyl in Oxadiazole Conjugates

The 1-methyl substitution on the pyrazole ring of the target compound contrasts with analogs such as 1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide (CAS 1172262-84-8) that carry bulkier alkyl groups . In medically oriented heterocyclic series, increasing N‑alkyl size from methyl to ethyl can reduce aqueous solubility by 0.5–1.0 log units and affect metabolic stability. Computed properties from authoritative databases (PubChem and ChEMBL cross‑references) indicate that the target compound has a molecular weight of 275.29 g/mol, a topological polar surface area of approximately 90 Ų, and a logP ≈ 2.5, placing it in a favorable property space for oral bioavailability (Lipinski Rule of Five compliant) [1]. The absence of the ethyl substituent and the presence of a single methyl group may offer superior solubility and reduced CYP450 inhibition compared to bulkier congeners.

ADMET Physicochemical Properties Lead Optimization

Optimal Procurement and Application Scenarios for 1-Methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide


Gram‑Negative Antibacterial Fragment-Based Screening Libraries

The class‑level evidence that 3‑thienyl‑substituted 1,3,4‑oxadiazoles exhibit superior activity against P. aeruginosa [1] positions the target compound as a strategically selected fragment for building antimicrobial screening sets where Gram‑negative coverage is a priority. Procurement of the 3‑thienyl regioisomer ensures the library contains a structural probe not represented by the more common 2‑thienyl analogs.

Kinase or Phosphodiesterase Hit‑to‑Lead Optimization

The 3‑carboxamide pyrazole arrangement may provide a distinct hydrogen‑bonding geometry compared to 5‑carboxamide variants, as supported by regioisomer SAR analyses in analogous oxadiazole–pyrazole systems [1]. Researchers pursuing novel kinase or PDE inhibitors should select this compound over the 5‑carboxamide isomer to explore a chemical space that cannot be accessed with the alternate regioisomer.

Early‑Stage Oral Drug Candidate Profiling

The favorable computed physicochemical properties (logP ≈ 2.5, tPSA ≈ 90 Ų) [1] make this compound a suitable starting point for oral bioavailability optimization. The 1‑methyl substitution avoids the lipophilicity penalty associated with 1‑ethyl or 5‑methyl analogs, which may improve aqueous solubility and reduce metabolic liabilities. This is critical for projects where oral administration is a developmental goal.

Quote Request

Request a Quote for 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.